molecular formula C8H4F3NOS B8443205 Benzoxazole, 5-[(trifluoromethyl)thio]-

Benzoxazole, 5-[(trifluoromethyl)thio]-

Cat. No. B8443205
M. Wt: 219.19 g/mol
InChI Key: VUFSAJMWSWYVLD-UHFFFAOYSA-N
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Patent
US09156838B2

Procedure details

A mixture of 0.50 g of 2-amino-4-trifluoromethylsulfanylphenol and 3 ml of triethyl orthoformate was stirred under heating and refluxing for 3 hours. A saturated aqueous sodium bicarbonate solution was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was applied to a silica gel column chromatography to obtain 0.50 g of 5-trifluoromethylsulfanylbenzoxazole.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([S:8][C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:4][C:3]=1[OH:13].[CH:14](OCC)(OCC)OCC.C(=O)(O)[O-].[Na+]>>[F:11][C:9]([S:8][C:6]1[CH:5]=[CH:4][C:3]2[O:13][CH:14]=[N:1][C:2]=2[CH:7]=1)([F:12])[F:10] |f:2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)SC(F)(F)F)O
Name
Quantity
3 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
refluxing for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(F)(F)SC=1C=CC2=C(N=CO2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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